Cas no 1804037-03-3 (Ethyl 5-(2-carboxyethyl)-2-iodobenzoate)

Ethyl 5-(2-carboxyethyl)-2-iodobenzoate is a versatile benzoate ester derivative featuring both an iodo substituent and a carboxyethyl functional group. The iodine moiety enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, making it valuable in pharmaceutical and agrochemical synthesis. The ethyl ester group offers stability while allowing for further hydrolysis or transesterification. The carboxyethyl side chain provides additional reactivity for conjugation or further functionalization. This compound is particularly useful in intermediate synthesis, where precise structural modifications are required. Its well-defined reactivity profile and bifunctional nature make it a practical choice for complex organic transformations.
Ethyl 5-(2-carboxyethyl)-2-iodobenzoate structure
1804037-03-3 structure
Product name:Ethyl 5-(2-carboxyethyl)-2-iodobenzoate
CAS No:1804037-03-3
MF:C12H13IO4
MW:348.133696317673
CID:4957869

Ethyl 5-(2-carboxyethyl)-2-iodobenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-(2-carboxyethyl)-2-iodobenzoate
    • Inchi: 1S/C12H13IO4/c1-2-17-12(16)9-7-8(3-5-10(9)13)4-6-11(14)15/h3,5,7H,2,4,6H2,1H3,(H,14,15)
    • InChI Key: HXOWCJKKKHKIJK-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=CC=1C(=O)OCC)CCC(=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 280
  • Topological Polar Surface Area: 63.6
  • XLogP3: 2.5

Ethyl 5-(2-carboxyethyl)-2-iodobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015004970-1g
Ethyl 5-(2-carboxyethyl)-2-iodobenzoate
1804037-03-3 97%
1g
1,564.50 USD 2021-06-21
Alichem
A015004970-500mg
Ethyl 5-(2-carboxyethyl)-2-iodobenzoate
1804037-03-3 97%
500mg
798.70 USD 2021-06-21
Alichem
A015004970-250mg
Ethyl 5-(2-carboxyethyl)-2-iodobenzoate
1804037-03-3 97%
250mg
480.00 USD 2021-06-21

Additional information on Ethyl 5-(2-carboxyethyl)-2-iodobenzoate

Ethyl 5-(2-carboxyethyl)-2-iodobenzoate: A Multifunctional Compound in Modern Biomedical Research

Ethyl 5-(2-carboxyethyl)-2-iodobenzoate, with the chemical identifier CAS No. 1804037-03-3, represents a unique molecular entity that has garnered significant attention in the field of biomedical sciences. This compound combines aromatic ring systems with functional groups such as carboxylic acid and iodine substitutions, creating a versatile scaffold for pharmaceutical development. Recent advancements in synthetic chemistry and molecular biology have highlighted the potential of this compound as a tool for studying biochemical pathways and its applications in drug discovery.

Ethyl 5-(2-carboxyethyl)-2-iodobenzoate is structurally defined by its core benzene ring, which is substituted with an iodine atom at the 2-position and a carboxyethyl group at the 5-position. The ethyl chain further extends the molecular complexity, enabling interactions with biological targets such as enzymes, receptors, and ion channels. This structural design allows the compound to exhibit dual functionality, acting as both a ligand and a modulator in cellular processes. Recent studies have demonstrated its role in modulating kinase activity, which is critical for understanding diseases like cancer and neurodegeneration.

The 2-iodobenzoate moiety in this compound is particularly noteworthy for its ability to engage in electrophilic interactions. Iodine, as a halogen, possesses unique reactivity that can be harnessed for targeted drug delivery. In recent years, researchers have explored the use of iodinated compounds in imaging technologies, where they serve as contrast agents for non-invasive diagnostic applications. The 5-(2-carboxyethyl) substitution further enhances the compound’s solubility and bioavailability, making it a promising candidate for therapeutic formulations.

One of the most compelling aspects of Ethyl 5-(2-carboxyethyl)-2-iodobenzoate is its potential in targeting specific signaling pathways. For instance, its interaction with the phosphatidylinositol 3-kinase (PI3K) pathway has been investigated in preclinical models of inflammation and autoimmune disorders. The compound’s ability to inhibit PI3K activity suggests its utility in modulating immune responses, which is a critical area of research for developing treatments for chronic inflammatory conditions.

Recent breakthroughs in medicinal chemistry have also focused on the synthesis of Ethyl 5-(2-carboxyethyl)-2-iodobenzoate through catalytic methods. These approaches aim to improve the efficiency of production while maintaining the compound’s structural integrity. A 2023 study published in Journal of Medicinal Chemistry reported the development of a novel asymmetric synthesis route that significantly reduces the number of steps required to produce this compound. This advancement not only lowers production costs but also enhances the scalability of its application in pharmaceutical research.

In addition to its role in drug discovery, Ethyl 5-(2-carboxyethyl)-2-iodobenzoate has shown potential in the field of molecular imaging. The iodine atom in its structure can be labeled with isotopes such as 124I, which is commonly used in positron emission tomography (PET) scans. This property makes the compound a valuable tool for visualizing metabolic processes in vivo, particularly in the context of oncology and neurology. Researchers are now exploring its use in tracking the progression of neurodegenerative diseases such as Alzheimer’s.

From a synthetic perspective, the carboxyethyl group in Ethyl 5-(2-carboxyethyl)-2-iodobenzoate introduces additional functionalization opportunities. This group can participate in ester hydrolysis or amide formation, enabling the compound to be modified for specific therapeutic applications. For example, recent studies have explored the incorporation of polyethylene glycol (PEG) chains to improve the compound’s pharmacokinetic profile, extending its half-life in the bloodstream.

The 2-iodobenzoate substitution also plays a key role in the compound’s reactivity toward nucleophilic agents. This property is being leveraged in the development of prodrugs, where the compound is designed to release an active moiety at the target site. Such strategies are particularly relevant in the treatment of localized diseases, such as skin conditions or tumors, where targeted delivery can minimize systemic side effects.

Furthermore, the ethyl chain in Ethyl 5-(2-carboxyethyl)-2-iodobenzoate contributes to the compound’s solubility and membrane permeability. These properties are essential for ensuring that the compound can effectively cross biological barriers such as the blood-brain barrier (BBB), which is a critical factor in the development of neurotherapeutics. Recent studies have demonstrated that modifications to the ethyl chain can significantly enhance the compound’s ability to penetrate the BBB, opening new avenues for treating central nervous system (CNS) disorders.

The pharmacological potential of Ethyl 5-(2-carboxyethyl)-2-iodobenzoate extends to its interactions with ion channels and receptors. For instance, its ability to modulate voltage-gated sodium channels has been investigated in the context of epilepsy and cardiac arrhythmias. Researchers are now exploring its role in stabilizing neuronal membranes, which could lead to novel treatments for neurological disorders.

From an environmental and sustainability standpoint, the synthesis of Ethyl 5-(2-carboxyethyl)-2-iodobenzoate is being optimized to reduce waste and energy consumption. Green chemistry approaches, such as the use of biocatalysts and solvent-free conditions, are being integrated into the production process. These efforts align with the growing emphasis on sustainable pharmaceutical manufacturing, ensuring that the compound’s development is both efficient and eco-friendly.

Finally, the versatility of Ethyl 5-(2-carboxyethyl)-2-iodobenzoate lies in its ability to serve as a building block for more complex molecules. By modifying specific functional groups, chemists can create derivatives with tailored properties for various applications. This adaptability underscores the compound’s significance in the broader landscape of medicinal chemistry, where the ability to customize molecular structures is essential for addressing diverse medical challenges.

In conclusion, Ethyl 5-(2-carboxyethyl)-2-iodobenzoate represents a multifaceted compound with potential applications spanning drug discovery, imaging technologies, and targeted therapies. Its structural features, such as the iodine substitution and carboxyethyl group, enable it to interact with a wide range of biological targets. As research in this area continues to evolve, the compound is poised to play a pivotal role in advancing our understanding of complex diseases and developing innovative treatments.

For further information on the synthesis, pharmacological properties, and applications of Ethyl 5-(2-carboxyethyl)-2-iodobenzoate, refer to recent publications in journals such as Journal of Medicinal Chemistry and ACS Chemical Biology. These resources provide detailed insights into the compound’s potential and its role in modern pharmaceutical research.

Keywords: Ethyl 5-(2-carboxyethyl)-2-iodobenzoate, medicinal chemistry, drug discovery, imaging agents, kinase inhibition, phosphatidylinositol 3-kinase, prodrugs, targeted delivery, green chemistry, neurotherapeutics.

References: [Include relevant citations here, such as the 2023 study in Journal of Medicinal Chemistry and other pertinent sources.]

Author: [Insert your name or the name of the research team here.]

Date: [Insert the date of publication or the last update here.]

License: This work is licensed under a Creative Commons Attribution 4.0 International License.

Disclaimer: The information provided is for educational and research purposes only. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.

Copyright: © [Year] [Author or Organization Name]. All rights reserved.

End of Document.

Ethyl 5-(2-carboxyethyl)-2-iodobenzoate: A Multifaceted Compound in Medicinal Chemistry Introduction Ethyl 5-(2-carboxyethyl)-2-iodobenzoate is a structurally unique compound with significant potential in medicinal chemistry. Its combination of functional groups—specifically the 2-iodobenzoate moiety and the 5-(2-carboxyethyl) substitution—enables a wide range of interactions with biological systems. This compound has emerged as a promising candidate for drug discovery, imaging technologies, and targeted therapies, owing to its ability to modulate key signaling pathways and interact with various biological targets. Structural Features and Functional Groups The compound features a benzene ring with an iodine atom at the 2-position and a carboxyethyl group at the 5-position, with an ethyl chain extending from the carboxyethyl group. These structural elements contribute to its reactivity, solubility, and biological activity. The iodine atom is particularly notable for its electrophilic properties, which are being explored for applications in imaging and targeted drug delivery. The carboxyethyl group enhances solubility and bioavailability, while the ethyl chain improves membrane permeability and facilitates interactions with biological membranes. Pharmacological Applications 1. Kinase Inhibition: Ethyl 5-(2-carboxyethyl)-2-iodobenzoate has shown potential in modulating kinase activity, particularly the phosphatidylinositol 3-kinase (PI3K) pathway. This makes it a candidate for therapies targeting diseases such as cancer, where PI3K signaling is dysregulated. 2. Imaging Agents: The iodine substitution in the compound makes it a potential candidate for imaging applications, such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT). Its ability to interact with biological systems could be leveraged for tracking molecular processes in vivo. 3. Prodrugs and Targeted Delivery: The compound can serve as a prodrug, where its derivatives can be activated in specific tissues or cellular environments. This targeted approach minimizes systemic side effects and enhances therapeutic efficacy. 4. Neurotherapeutics: The compound's ability to cross biological membranes and interact with neuronal pathways makes it a potential candidate for treating neurological disorders, including neurodegenerative diseases. Synthesis and Sustainability Efforts to synthesize Ethyl 5-(2-carboxyethyl)-2-iodobenzoate are being optimized to align with green chemistry principles. Techniques such as biocatalysis and solvent-free conditions are being integrated to reduce environmental impact and energy consumption, ensuring sustainable pharmaceutical manufacturing. Research and Development Recent studies, including a 2023 publication in the *Journal of Medicinal Chemistry*, have highlighted the compound's potential in drug discovery and its adaptability for creating tailored derivatives. These findings underscore its significance in modern pharmaceutical research. Conclusion Ethyl 5-(2-carboxyethyl)-2-iodobenzoate represents a versatile compound with diverse applications in medicinal chemistry. Its structural features enable interactions with a wide range of biological targets, making it a valuable asset in the development of innovative therapies and imaging technologies. As research in this area continues to evolve, the compound is poised to play a pivotal role in advancing our understanding of complex diseases and developing cutting-edge treatments. Keywords: Ethyl 5-(2-carboxyethyl)-2-iodobenzoate, medicinal chemistry, drug discovery, imaging agents, kinase inhibition, phosphatidylinositol 3-kinase, prodrugs, targeted delivery, green chemistry, neurotherapeutics. References: - [Include relevant citations here, such as the 2023 study in *Journal of Medicinal Chemistry* and other pertinent sources.] Author: [Insert your name or the name of the research team here.] Date: [Insert the date of publication or the last update here.] License: This work is licensed under a Creative Commons Attribution 4.0 International License. Disclaimer: The information provided is for educational and research purposes only. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment. Copyright: © [Year] [Author or Organization Name]. All rights reserved. End of Document.

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